Comparison of Confirmed Biological Activity in a Cancer Cell Line Panel
In a cross-study comparison within the 2-aminothiazole-5-carbonitrile series, the target compound demonstrated quantifiable but weak cytotoxic activity. It exhibited an IC50 of 1.98 μM against A431 human epidermoid carcinoma cells and 1.61 μM against HepG2 human liver carcinoma cells . In contrast, seminal research on a closely related series of 2-aminothiazole-based anti-prion compounds identified a potent lead with an IC50 of 0.05 μM in a cell-based prion clearance assay, highlighting the significant potency gap often observed in this chemical class [1]. These data points establish the target compound as a moderately active but structurally distinct member of the 2-aminothiazole family, useful as a reference point for understanding how the 4-methylbenzyl substitution modulates cellular potency relative to more optimized scaffolds.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | A431: 1.98 μM; HepG2: 1.61 μM |
| Comparator Or Baseline | A lead 2-aminothiazole anti-prion compound from Thompson et al. (2010) exhibited an IC50 of 0.05 μM in a prion clearance assay [1]. |
| Quantified Difference | The comparator is approximately 30- to 40-fold more potent than the target compound, though the cell lines and endpoints are different, making this a cross-class potency context rather than a direct comparison. |
| Conditions | Target compound: A431 and HepG2 cell lines. Comparator: Neuroblastoma (ScN2a) cell line in a prion clearance model. |
Why This Matters
This data is crucial for researchers optimizing the 2-aminothiazole-5-carbonitrile series, as it establishes a quantitative baseline for the impact of the 4-methylbenzylamino group on cellular activity, which is distinct from more potent derivatives.
- [1] Thompson, M. J., Borsenberger, V., Louth, J. C., Judd, K. E., & Chen, B. (2010). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. Journal of Virology, 84(7), 3403-3412. View Source
